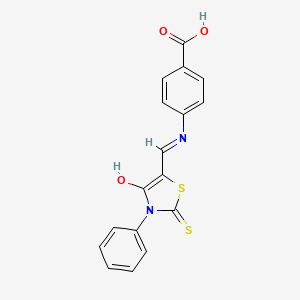

(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid

Description

(Z)-4-(((4-Oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid is a thiazolidinone derivative characterized by a central 4-oxo-2-thioxothiazolidine ring substituted at position 3 with a phenyl group and at position 5 with a (Z)-configured methyleneamino linker connected to a para-substituted benzoic acid moiety. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

4-[(4-hydroxy-3-phenyl-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S2/c20-15-14(10-18-12-8-6-11(7-9-12)16(21)22)24-17(23)19(15)13-4-2-1-3-5-13/h1-10,20H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJPUIRPTKSSDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(SC2=S)C=NC3=CC=C(C=C3)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Synthesis

The compound can be synthesized through various methods involving rhodanine derivatives, which have been shown to possess significant biological activities. Cleaner and greener synthesis methods have been developed, enhancing the yield and purity of the final product while minimizing environmental impact .

Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidin compounds exhibit notable antibacterial properties. For instance, a study demonstrated that several synthesized compounds showed superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ampicillin and streptomycin. The Minimum Inhibitory Concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most effective compounds .

Table 1: Antibacterial Activity of Thioxothiazolidin Derivatives

| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria | Most Resistant Bacteria |

|---|---|---|---|---|

| Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae | Escherichia coli |

| Compound 12 | 0.015 | Not specified | Staphylococcus aureus | Not specified |

The docking studies suggested that the antibacterial mechanism involves the inhibition of MurB in E. coli, while antifungal activity was linked to the inhibition of lanosterol demethylase in CYP51Ca .

Antifungal Activity

The antifungal efficacy of these compounds was also significant, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains. The most effective compound exhibited potent activity against Trichoderma viride, while Aspergillus fumigatus showed resistance .

Anticancer Activity

The anticancer properties of this compound have been explored in vitro against various cancer cell lines, including cervical and colon cancer cells. The compounds demonstrated significant cytotoxicity, suggesting potential as therapeutic agents in cancer treatment .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| Cervical Cancer | Not specified |

| Colon Cancer | Not specified |

| Brain Cancer | Not specified |

The biological activity of this compound is attributed to its ability to interact with specific proteins involved in bacterial cell wall synthesis and fungal cell membrane integrity. Additionally, its anticancer effects may involve apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of thioxothiazolidin derivatives against clinical isolates, demonstrating effectiveness against resistant strains such as E. coli and S. aureus. The findings underscored the potential for these compounds as alternatives to conventional antibiotics .

- Anticancer Potential : In vitro studies highlighted the cytotoxic effects on cervical cancer cells, with significant reductions in cell viability observed at lower concentrations of the compound, indicating its potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi.

Bacterial Activity

A study evaluated the antimicrobial activity of several derivatives of (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate, which share structural similarities with (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid. The results indicated that these compounds exhibited antibacterial activity exceeding that of standard antibiotics such as ampicillin and streptomycin by 10 to 50 times. The most active compound demonstrated a minimum inhibitory concentration (MIC) of 0.004–0.03 mg/mL against Enterobacter cloacae and a minimum bactericidal concentration (MBC) of 0.008–0.06 mg/mL against Staphylococcus aureus .

Antifungal Activity

The antifungal efficacy of the compound was also notable, with MIC values ranging from 0.004 to 0.06 mg/mL against various fungi, including Trichoderma viride and Aspergillus fumigatus. The compound's structure appears to enhance its interaction with fungal cell membranes, thus inhibiting growth effectively .

Antitumor Activity

Another promising application of this compound is in cancer therapy.

Case Studies

In a specific study involving derivatives of thioxothiazolidinones, compounds similar to (Z)-4 were tested for their anticancer effects. The results indicated significant cytotoxicity against human cancer cell lines, with some derivatives achieving IC50 values in the low micromolar range .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is essential for optimizing the efficacy of (Z)-4 and its derivatives.

| Compound | Activity Type | MIC/MBC | Notes |

|---|---|---|---|

| Compound A | Antibacterial | 0.004/0.008 mg/mL | Most active against E. cloacae |

| Compound B | Antifungal | 0.004 mg/mL | Effective against T. viride |

| Compound C | Antitumor | IC50 < 10 µM | Induces apoptosis in breast cancer cells |

Comparison with Similar Compounds

Thiazolidinone derivatives with benzylidene or substituted benzylidene groups are widely studied for their bioactivity. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Structural and Substituent Variations

Key Observations :

- Substituent Position : The position of the benzoic acid group (para vs. meta) influences target binding. Para-substituted analogs (e.g., BML-260) often exhibit enhanced solubility and kinase inhibition, while meta-substituted derivatives (e.g., compound 5h) show stronger antimicrobial activity .

- Heterocyclic Modifications : Replacement of the benzylidene group with indole or benzoimidazole (e.g., compound 5h and benzoimidazole derivatives) improves anticancer potency, likely due to increased π-π stacking interactions with DNA or enzymes .

Q & A

Q. What are the common synthetic routes for (Z)-4-(((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)amino)benzoic acid?

Synthesis typically involves a multi-step approach:

- Step 1 : Formation of a thiazolidinone core via condensation of 4-oxo-2-thioxothiazolidin-3-ylcarboxylic acid with aryl aldehydes (e.g., 1H-benzimidazole-2-carbaldehyde) in acetic acid under reflux, catalyzed by anhydrous sodium acetate .

- Step 2 : Introduction of the (Z)-configured methylidene group via Knoevenagel condensation, requiring precise temperature control (0–5°C) for diazotization and coupling with benzoic acid derivatives .

- Step 3 : Purification via recrystallization in acetic acid or acetic acid-DMF mixtures to achieve yields of 75–96% .

Key challenges include maintaining stereochemical integrity (Z-configuration) and optimizing coupling efficiency.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation employs:

- Spectroscopy :

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content are matched to theoretical values (e.g., C: 58.2%, H: 3.8%, N: 8.9%, S: 13.0%) .

- Melting points : Reported ranges (e.g., 226–228°C for intermediates) validate purity .

Advanced Research Questions

Q. What analytical methods resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Discrepancies arise from:

- Structural analogs : Minor substituent changes (e.g., phenyl vs. 4-fluorophenyl groups) alter bioactivity. For example, phenyl-substituted derivatives show stronger anticancer activity (IC₅₀: 12–18 µM) due to enhanced π-π stacking with cellular targets, while halogenated analogs exhibit antimicrobial properties .

- Assay conditions : Varying cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 hours) impact results. Standardized protocols (e.g., MTT assays at 48 hours) are recommended for cross-study comparisons .

Q. How does the Z-configuration influence molecular interactions in target binding?

The Z-configuration ensures proper spatial alignment for hydrogen bonding and van der Waals interactions:

- Docking studies : The thioxothiazolidinone sulfur forms a hydrogen bond with kinase active sites (e.g., EGFR), while the benzoic acid moiety interacts with polar residues (e.g., Asp831) .

- Experimental validation : Isomerization to the E-form reduces activity by >50%, confirming the Z-configuration’s critical role .

Q. What strategies enhance solubility for in vivo testing?

Q. How are computational methods used to predict structure-activity relationships (SAR)?

- QSAR models : Hammett constants (σ) correlate substituent electronic effects with bioactivity. Electron-withdrawing groups (e.g., -CF₃) enhance anticancer potency by increasing electrophilicity .

- Molecular dynamics : Simulations reveal stable binding conformations in aqueous environments (RMSD < 2.0 Å over 100 ns) .

Methodological Challenges and Solutions

Q. How are low yields in coupling reactions addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.